N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique spirocyclic ether moiety at the N1 position and a dimethoxyethyl group at the N2 position. The 1,4-dioxaspiro[4.5]decane group may confer enhanced metabolic stability compared to linear alkyl or aromatic substituents, while the 2,2-dimethoxyethyl chain could influence solubility and receptor interaction dynamics.
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-20-12(21-2)9-17-14(19)13(18)16-8-11-10-22-15(23-11)6-4-3-5-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBHWNHZPZBICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1COC2(O1)CCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2,2-dimethoxyethylamine under controlled conditions to yield the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
The N2 2,2-dimethoxyethyl group lacks the pyridine ring present in S336 and FAO compounds, which may diminish receptor binding affinity but improve water solubility.
Metabolic and Safety Profiles: FAO compounds 1769 and 1770 exhibit a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, with safety margins exceeding 500 million due to rapid hydrolysis and low exposure levels . The target compound’s spirocyclic structure may slow hydrolysis, necessitating specific toxicological evaluation.
Functional Implications :
- Pyridine-containing analogues (e.g., S336) demonstrate high umami potency due to π-π interactions with the T1R1/T1R3 receptor . The target’s lack of aromaticity at N2 may shift its activity profile or require higher concentrations for efficacy.
Research Findings and Gaps
Hypothesized Advantages of the Target Compound
- Metabolic Stability : The 1,4-dioxaspiro[4.5]decane group may resist oxidative degradation better than benzyl or pyridyl groups, extending half-life in formulations.
- Reduced Toxicity Risk: Absence of pyridine or benzyl rings could lower genotoxic metabolite formation compared to S336 or FAO compounds.
Critical Data Gaps
- Receptor Binding Studies: No direct evidence exists for the target compound’s interaction with umami or other taste receptors.
- Toxicokinetics : Metabolic pathways and excretion mechanisms remain unverified.
- Exposure Limits: Safety margins cannot be extrapolated without a NOEL determination.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a 1,4-dioxaspiro[4.5]decan moiety combined with a dimethoxyethyl group, which contributes to its distinct three-dimensional conformation. The molecular formula for this compound is , with a molecular weight of approximately 346.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| Structural Features | Spirocyclic structure with oxalamide functionality |
The biological activity of this compound is believed to involve interactions with specific molecular targets within the cell:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in signal transduction pathways, particularly those associated with inflammation and pain signaling.
- Receptor Modulation : It potentially modulates the activity of receptors that are crucial in cellular processes such as apoptosis and necroptosis.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Anti-inflammatory Properties : It has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : The compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
Case Studies and Experimental Data
Several studies have investigated the biological effects of similar compounds within the oxalamide class, providing insights into their potential applications:
-
In vitro Studies : Laboratory experiments demonstrated that related oxalamides can inhibit specific kinases implicated in inflammatory pathways.
- Example Study : A study involving N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide showed significant inhibition of Receptor Interacting Protein Kinase 1 (RIPK1), which is crucial for regulating necroptosis and inflammation .
- In vivo Studies : Animal models treated with similar oxalamides exhibited reduced inflammation and pain responses compared to control groups.
| Study Type | Findings |
|---|---|
| In vitro | Inhibition of inflammatory cytokines |
| In vivo | Reduced pain and inflammation in animal models |
Comparison with Similar Compounds
The biological activity of this compound can be compared to other compounds within its class:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide | Inhibits RIPK1 | Anti-inflammatory and analgesic effects |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide | Modulates apoptosis pathways | Potential anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
